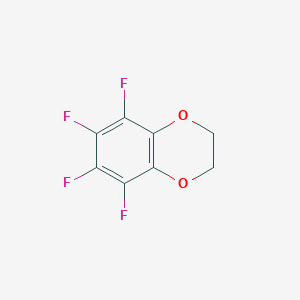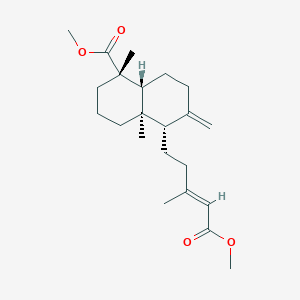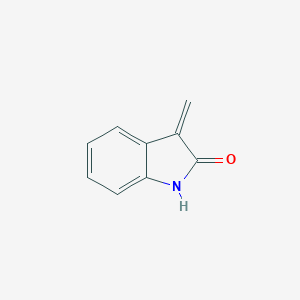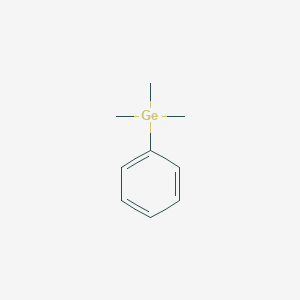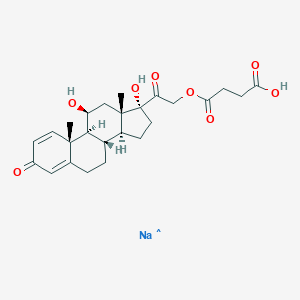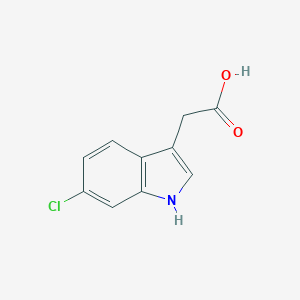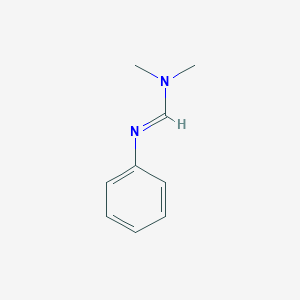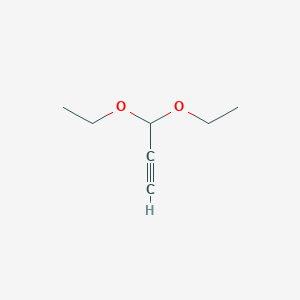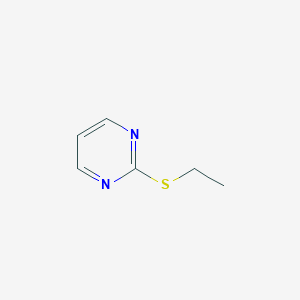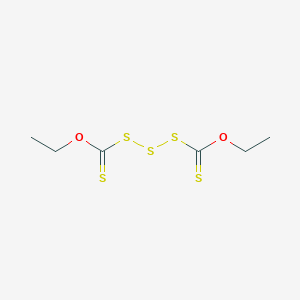
Bisethylxanthate trisulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisethylxanthate trisulfide (BET) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BET is a trisulfide derivative of ethylxanthate, which is commonly used in the mining industry as a flotation agent. BET has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
Bisethylxanthate trisulfide has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Bisethylxanthate trisulfide has also been found to have antioxidant properties and has been shown to protect against oxidative stress in various cell types. Additionally, Bisethylxanthate trisulfide has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The exact mechanism of action of Bisethylxanthate trisulfide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Bisethylxanthate trisulfide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Bisethylxanthate trisulfide has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense. Additionally, Bisethylxanthate trisulfide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer.
Efectos Bioquímicos Y Fisiológicos
Bisethylxanthate trisulfide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Bisethylxanthate trisulfide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in various cell types. Additionally, Bisethylxanthate trisulfide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bisethylxanthate trisulfide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, Bisethylxanthate trisulfide has some limitations for lab experiments. It is a reactive compound that can undergo oxidation and other chemical reactions, which can complicate its use in certain assays. Additionally, Bisethylxanthate trisulfide can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Bisethylxanthate trisulfide. One area of interest is the development of Bisethylxanthate trisulfide-based drugs for the treatment of inflammatory diseases and cancer. Bisethylxanthate trisulfide has also been proposed as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of Bisethylxanthate trisulfide and to identify its molecular targets. Finally, Bisethylxanthate trisulfide could be used as a tool compound to study the role of HDACs in gene expression and cancer.
Métodos De Síntesis
Bisethylxanthate trisulfide can be synthesized by reacting ethylxanthate with sulfur in the presence of a catalyst. The reaction yields a mixture of isomers, which can be separated using column chromatography. The purified Bisethylxanthate trisulfide can then be characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
Número CAS |
1851-77-0 |
|---|---|
Nombre del producto |
Bisethylxanthate trisulfide |
Fórmula molecular |
C6H10O2S5 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
O-ethyl (ethoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C6H10O2S5/c1-3-7-5(9)11-13-12-6(10)8-4-2/h3-4H2,1-2H3 |
Clave InChI |
XXYGYFJCOAIEEK-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SSSC(=S)OCC |
SMILES canónico |
CCOC(=S)SSSC(=S)OCC |
Otros números CAS |
1851-77-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
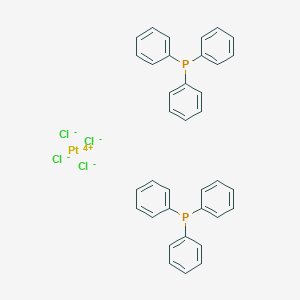
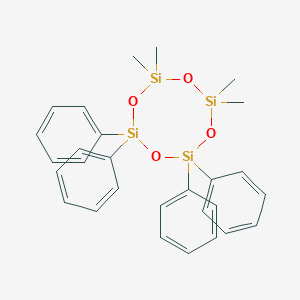
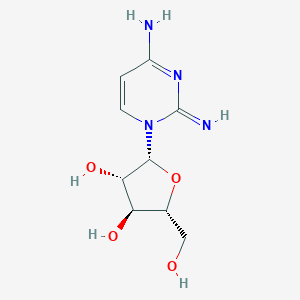
![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
